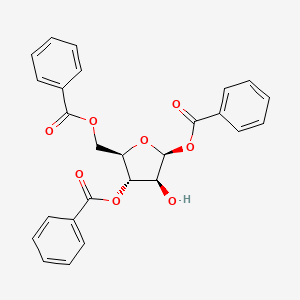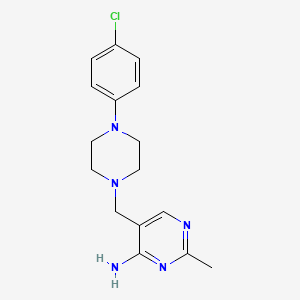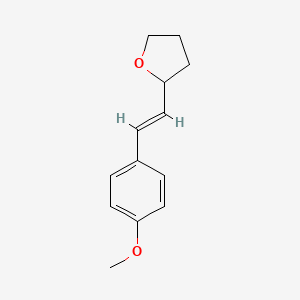
4-(Hydroxymethyl)-4-methyl-2-phenyl-2,4-dihydro-3H-pyrazol-3-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-(Hydroxymethyl)-4-methyl-1-phenyl-1H-pyrazol-5(4H)-one is an organic compound with a unique structure that includes a pyrazolone ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Hydroxymethyl)-4-methyl-1-phenyl-1H-pyrazol-5(4H)-one typically involves the reaction of phenylhydrazine with acetoacetic ester, followed by cyclization and subsequent hydroxymethylation. The reaction conditions often include the use of acidic or basic catalysts to facilitate the cyclization process.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of advanced purification techniques, such as recrystallization and chromatography, is essential to obtain the compound in high purity.
Analyse Chemischer Reaktionen
Types of Reactions
Oxidation: The hydroxymethyl group can be oxidized to form a carboxylic acid derivative.
Reduction: The carbonyl group in the pyrazolone ring can be reduced to form a hydroxyl group.
Substitution: The phenyl ring can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Reagents like nitric acid for nitration or bromine for halogenation are commonly employed.
Major Products Formed
Oxidation: Formation of 4-(Carboxymethyl)-4-methyl-1-phenyl-1H-pyrazol-5(4H)-one.
Reduction: Formation of 4-(Hydroxymethyl)-4-methyl-1-phenyl-1H-pyrazolidin-5(4H)-one.
Substitution: Formation of various substituted phenyl derivatives, depending on the substituent introduced.
Wissenschaftliche Forschungsanwendungen
4-(Hydroxymethyl)-4-methyl-1-phenyl-1H-pyrazol-5(4H)-one has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as an enzyme inhibitor or as a ligand in biochemical assays.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the development of new materials with specific properties, such as polymers and resins.
Wirkmechanismus
The mechanism by which 4-(Hydroxymethyl)-4-methyl-1-phenyl-1H-pyrazol-5(4H)-one exerts its effects involves its interaction with specific molecular targets. For example, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The pathways involved can include inhibition of inflammatory mediators or modulation of signal transduction pathways.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
4-Methyl-1-phenyl-1H-pyrazol-5(4H)-one: Lacks the hydroxymethyl group, which may affect its reactivity and biological activity.
4-(Hydroxymethyl)-1-phenyl-1H-pyrazol-5(4H)-one: Lacks the methyl group, which can influence its physical and chemical properties.
Uniqueness
4-(Hydroxymethyl)-4-methyl-1-phenyl-1H-pyrazol-5(4H)-one is unique due to the presence of both hydroxymethyl and methyl groups, which confer distinct reactivity and potential biological activity. This combination of functional groups makes it a versatile compound for various applications in research and industry.
Eigenschaften
CAS-Nummer |
65419-18-3 |
|---|---|
Molekularformel |
C11H12N2O2 |
Molekulargewicht |
204.22 g/mol |
IUPAC-Name |
4-(hydroxymethyl)-4-methyl-2-phenylpyrazol-3-one |
InChI |
InChI=1S/C11H12N2O2/c1-11(8-14)7-12-13(10(11)15)9-5-3-2-4-6-9/h2-7,14H,8H2,1H3 |
InChI-Schlüssel |
FVKCOHBEVKUQRC-UHFFFAOYSA-N |
Kanonische SMILES |
CC1(C=NN(C1=O)C2=CC=CC=C2)CO |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![1-[5,6-Bis(4-methylphenyl)-1,2,4-triazin-3-yl]pyrrolidin-3-ol](/img/structure/B12910251.png)




![tert-Butyl({(5S)-5-[(4-fluorophenoxy)methyl]oxolan-2-yl}oxy)dimethylsilane](/img/structure/B12910299.png)








